Electrophilicity (E) Parameter as a Quantitative Reactivity Selector
The para-nitro group dramatically enhances the electrophilicity of the benzylidenemalonate core, enabling reactions that are otherwise impossible. The target compound exhibits a Mayr electrophilicity parameter (E) of -17.67 [1][2]. This value directly translates to synthetic viability; its unsubstituted counterpart, dimethyl benzylidenemalonate, was found to be 'completely unreactive' in a comparative Michael addition study, whereas the nitro-substituted version showed 'improved reactivity' [1].
| Evidence Dimension | Electrophilicity (E Parameter) |
|---|---|
| Target Compound Data | E = -17.67 |
| Comparator Or Baseline | dimethyl benzylidenemalonate (unsubstituted) |
| Quantified Difference | Target compound is reactive, baseline is 'completely unreactive' under identical conditions. |
| Conditions | Mayr's reference electrophilicity scale determined by kinetics with reference nucleophiles [2]; reactivity observed in organocatalytic Michael additions [1]. |
Why This Matters
This quantitative parameter predicts reaction feasibility and guides catalyst selection for conjugate additions, preventing wasted resources on unreactive analogs.
- [1] Mayr, H.; Kempf, B.; Ofial, A. R. π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Acc. Chem. Res. 2003, 36, 1, 66-77. View Source
- [2] Mayr, H. et al. Mayr's Database of Reactivity Parameters. diethyl 4-nitrobenzylidene malonate, E = -17.67. View Source
